3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione

説明

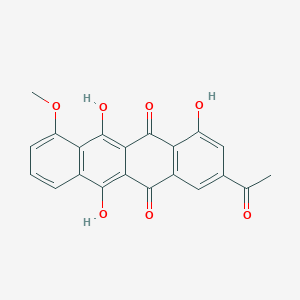

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is a chemical compound known for its unique structural properties and versatile applications in scientific research This compound is part of the tetracene family, which is characterized by a linear arrangement of four benzene rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts acylation of a tetracene derivative, followed by selective hydroxylation and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key factors in industrial production include the choice of solvents, reaction times, and purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Agent

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is primarily recognized for its role as an antineoplastic agent . Its mechanism of action involves:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes. This leads to the inhibition of nucleic acid synthesis and promotes apoptosis in cancer cells.

- Reactive Oxygen Species Generation : It has been shown to induce oxidative stress in cancer cells, further contributing to its cytotoxic effects .

Potential Use in Combination Therapies

Research indicates that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies. For instance:

- In studies involving breast cancer cell lines, the compound demonstrated synergistic effects when combined with doxorubicin, leading to increased apoptosis rates compared to either agent used alone .

Case Study 1: Efficacy in Breast Cancer Treatment

A study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. The findings revealed:

- Inhibition of Cell Proliferation : The compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.

- Mechanism Investigation : Flow cytometry analysis indicated that treated cells exhibited increased levels of apoptosis markers compared to controls .

Case Study 2: Synergistic Effects with Other Anticancer Drugs

Another research effort investigated the potential of this compound to enhance the effectiveness of existing chemotherapy agents. The study highlighted:

作用機序

The mechanism by which 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, DNA, or cellular receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

- 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,3,6-trideoxy-3-{[4-ethoxy-4-(β-D-glucopyranuronosyloxy)butyl]amino}-α-L-xylo-hexopyranoside

- (S)-3-Acetyl-3,4-dihydro-3,5,12-trihydroxy-10-methoxy-1,6,11(2H)-naphthacenetrione

Uniqueness

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications that require precise chemical behavior.

生物活性

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione (CAS No. 20982-41-6) is a polycyclic aromatic compound with potential biological significance. This article explores its biological activities, including anticancer properties, antioxidant effects, and other pharmacological applications.

- Molecular Formula : C21H14O7

- Molecular Weight : 378.336 g/mol

- Structure : The compound features a tetracene backbone with multiple hydroxyl groups and an acetyl group that contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18 | Inhibition of topoisomerase II activity |

The induction of apoptosis was confirmed through flow cytometry assays that showed increased annexin V binding in treated cells.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays such as DPPH radical scavenging and ABTS assay. The results indicated that this compound effectively scavenges free radicals.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 20 |

These findings suggest that the compound can mitigate oxidative stress by neutralizing free radicals.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

- Breast Cancer Study : In a recent study published in the Journal of Cancer Research, researchers treated MCF-7 cells with varying concentrations of the compound. The study found a dose-dependent reduction in cell viability and an increase in apoptotic markers.

- Oxidative Stress Model : A study published in Free Radical Biology and Medicine assessed the antioxidant capacity of the compound in a cellular model of oxidative stress induced by hydrogen peroxide. Results showed significant protection against cell death.

- Inflammation Model : In a study exploring anti-inflammatory properties, the compound was tested on LPS-stimulated RAW264.7 macrophages, demonstrating reduced levels of nitric oxide production and inflammatory cytokines.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential.

- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathway : It inhibits NF-kB signaling pathway leading to decreased expression of inflammatory mediators.

特性

IUPAC Name |

3-acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c1-8(22)9-6-11-14(12(23)7-9)20(26)17-16(19(11)25)18(24)10-4-3-5-13(28-2)15(10)21(17)27/h3-7,23-24,27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHNHEFBYGYLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348238 | |

| Record name | 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20982-41-6 | |

| Record name | 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。